2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-
Overview
Description
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- is an organic compound with a complex structure that includes a propenoic acid backbone and a dimethylamino group attached via a propoxy linkage to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 3-dimethylaminopropyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-hydroxybenzaldehyde with 3-dimethylaminopropyl chloride in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification with propenoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, (E)-: Similar structure with methoxy groups instead of the dimethylamino group.
2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Contains a hydroxy group and a methyl ester instead of the dimethylamino group.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: Features both hydroxy and methoxy groups.
Uniqueness
The presence of the dimethylamino group and the propoxy linkage in 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(E)-3-[4-[3-(dimethylamino)propoxy]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(2)10-3-11-18-13-7-4-12(5-8-13)6-9-14(16)17/h4-9H,3,10-11H2,1-2H3,(H,16,17)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAURYHOHNGKAIZ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220914-34-1 | |
Record name | (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220914-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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